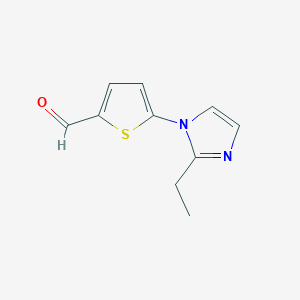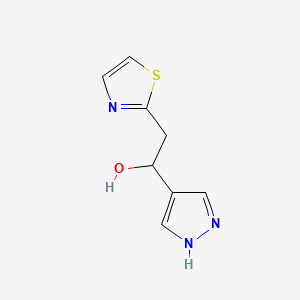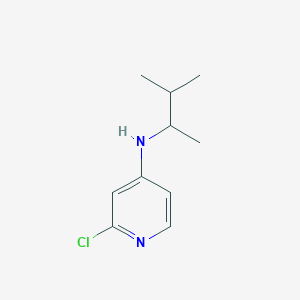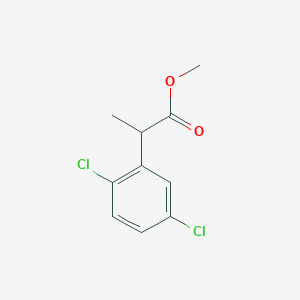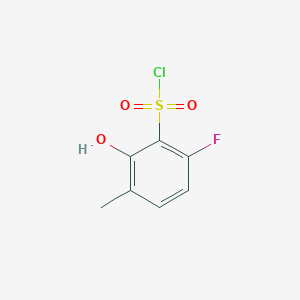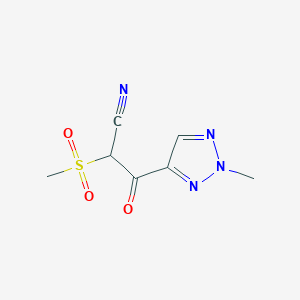
2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a triazole ring, a nitrile group, and a methanesulfonyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Introduction of the Methanesulfonyl Group: This step might involve sulfonylation using methanesulfonyl chloride in the presence of a base.
Formation of the Nitrile Group: This could be done through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The triazole ring and nitrile group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group could yield an amine, while substitution reactions could introduce various functional groups onto the triazole ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Biology and Medicine
Drug Development: The compound might be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The triazole ring can be used in bioconjugation techniques to link biomolecules.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring could interact with biological targets through hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a different substitution pattern on the triazole ring.
2-Methanesulfonyl-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The unique combination of functional groups in 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile might confer specific reactivity and biological activity that distinguishes it from similar compounds. For example, the presence of the methanesulfonyl group could enhance its solubility or reactivity in certain chemical environments.
特性
分子式 |
C7H8N4O3S |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
2-methylsulfonyl-3-(2-methyltriazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H8N4O3S/c1-11-9-4-5(10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3 |
InChIキー |
OHITZVSEKMXGRP-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C(=O)C(C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


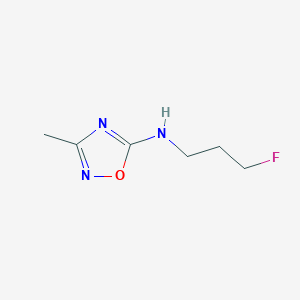
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)
![1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13314237.png)
![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)
